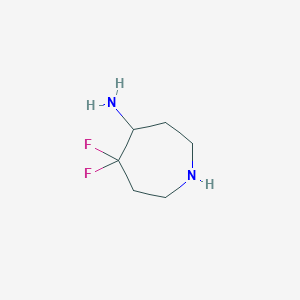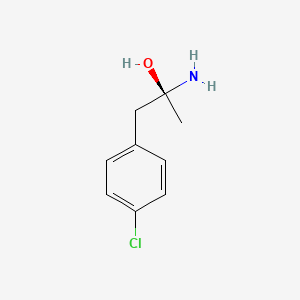
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) is an organic compound that features a unique structure combining boron, oxygen, and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) typically involves the reaction of boronic acid derivatives with phenylmethanone under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-oxygen bond in the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borohydride derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
科学的研究の応用
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) involves its interaction with molecular targets through its boron and oxygen atoms. These interactions can lead to the formation of stable complexes with proteins and enzymes, modulating their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
類似化合物との比較
Phenylboronic acid: Shares the boron-oxygen structure but lacks the additional aromatic rings.
Benzophenone: Contains the phenylmethanone structure but lacks the boron-oxygen component.
Boronic esters: Similar boron-oxygen framework but with different substituents.
Uniqueness: (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) is unique due to its combination of boron, oxygen, and aromatic rings, which imparts distinct chemical and physical properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C18H16BO3 |
|---|---|
分子量 |
291.1 g/mol |
InChI |
InChI=1S/C18H16BO3/c20-16(13-7-3-1-4-8-13)15-11-12-19-22-18(15)17(21)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2 |
InChIキー |
VCXMXMMSYFIYEC-UHFFFAOYSA-N |
正規SMILES |
[B]1CCC(C(O1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


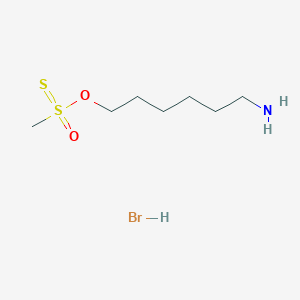
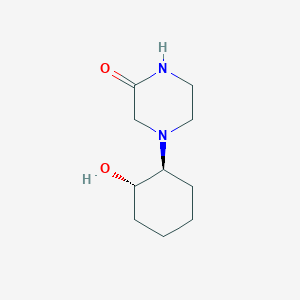
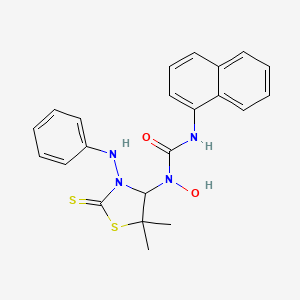
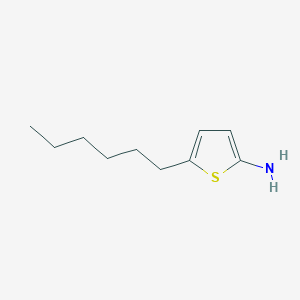
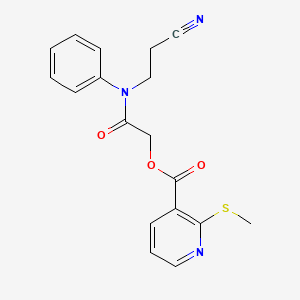
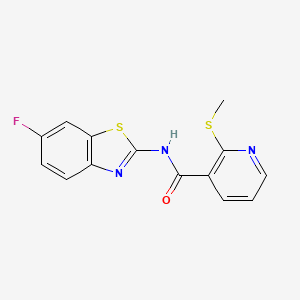
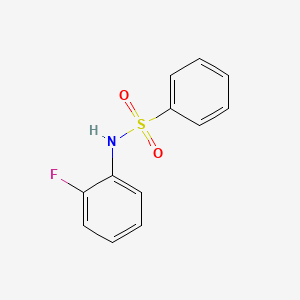
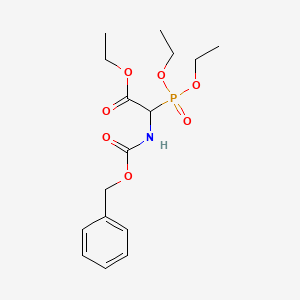
![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
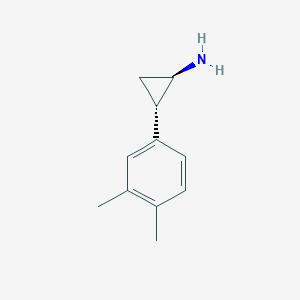
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
